molecular formula C16H24N2O2 B6040032 2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one

2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B6040032
M. Wt: 276.37 g/mol
InChI Key: URPBVDKZBDHZEI-UHFFFAOYSA-N
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Description

2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenoxy group and a methylpiperazinyl group attached to a propanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(2-ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-14-7-5-6-8-15(14)20-13(2)16(19)18-11-9-17(3)10-12-18/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPBVDKZBDHZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 2-ethylphenol with an appropriate halogenating agent to form 2-ethylphenyl halide.

    Nucleophilic Substitution: The 2-ethylphenyl halide is then reacted with sodium alkoxide to form 2-ethylphenoxy.

    Formation of the Piperazinyl Intermediate: Separately, 4-methylpiperazine is prepared through the reaction of piperazine with methylating agents.

    Coupling Reaction: The final step involves the coupling of the 2-ethylphenoxy intermediate with the 4-methylpiperazinyl intermediate in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Lacks the ethyl group on the phenoxy ring.

    2-(2-Ethylphenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one: Contains an ethyl group on the piperazine ring instead of a methyl group.

Uniqueness

2-(2-Ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to the presence of both the ethylphenoxy and methylpiperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

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